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molecular formula C11H22O B8336203 4,4-Dimethyl-non-1-en-5-ol

4,4-Dimethyl-non-1-en-5-ol

Cat. No. B8336203
M. Wt: 170.29 g/mol
InChI Key: SDQPVVZEOYFXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748125B2

Procedure details

15 g (133 mmol) of 2,2-dimethyl-4-pentenal was added to 600 mL of THF in a 2 L, 3-neck flask, flushed with N2, and sealed with rubber stoppers. The reaction mixture was cooled to 60° C. in a dry ice/acetone bath. Butyllithium solution (2.5 M in hexane, 64.4 mL, 160.7 mmol) was added 4-5 mL at a time from a 20 mL glass syringe. The reaction temperature was kept at −65° C., during addition and afterwards was stirred for an additional hour. The reaction mixture was allowed to warm to −5° C. over 1 hour, cooled to −60° C. again, and slowly quenched with ammonium chloride solution (10.5 g/200 mL water, 200 mmol). THF was evaporated using a rotary evaporator, keeping the water bath temperature set at 30° C. The resultant aqueous solution was first extracted with CH2Cl2 (3×200 mL), and then with ether (1×200 mL). The organic extracts were combined, dried, and concentrated on a rotary evaporator (30° C. water bath) to yield 22.64 g of 4,4-dimethyl-non-1-en-5-ol, TLC Rf=0.67 (1:1 ethyl acetate:hexanes, visualization by I2). 1H NMR (CDCl3, 500 MHz) δ (ppm): 5.86 (m, 1H), 5.06 (m, 1H)), 5.03 (s, 1H), 3.26 (d, 1H), 2.15 (m, 1H), 1.95 (m, 1H), 1.5 (m, 2H), 1.3 (m, 4H), 0.95, (t, 3H), 0.90 (s, 3H), 0.89 (s, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
64.4 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:8])([CH2:5][CH:6]=[CH2:7])[CH:3]=[O:4].[CH2:9]([Li])[CH2:10][CH2:11][CH3:12].[Cl-].[NH4+]>C1COCC1>[CH3:1][C:2]([CH3:8])([CH:3]([OH:4])[CH2:9][CH2:10][CH2:11][CH3:12])[CH2:5][CH:6]=[CH2:7] |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CC(C=O)(CC=C)C
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
64.4 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
afterwards was stirred for an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed with N2
CUSTOM
Type
CUSTOM
Details
sealed with rubber stoppers
ADDITION
Type
ADDITION
Details
The reaction temperature was kept at −65° C., during addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −5° C. over 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −60° C. again
CUSTOM
Type
CUSTOM
Details
THF was evaporated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
set at 30° C
EXTRACTION
Type
EXTRACTION
Details
The resultant aqueous solution was first extracted with CH2Cl2 (3×200 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator (30° C. water bath)

Outcomes

Product
Name
Type
product
Smiles
CC(CC=C)(C(CCCC)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.64 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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